(3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of indole, thiazolidine, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One possible route could involve the initial formation of the indole core, followed by the introduction of the bromine atom through electrophilic aromatic substitution. The thiazolidine ring can be formed via a cyclization reaction involving a thiourea derivative and a carbonyl compound. Finally, the benzyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated thiazolidine ring.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for drug discovery.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(3Z)-1-benzyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom and additional benzyl group.
(3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom.
(3Z)-1-benzyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one: Lacks the additional benzyl group.
Uniqueness
The presence of both the bromine atom and the additional benzyl group in (3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one makes it unique compared to similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further study.
Properties
Molecular Formula |
C25H17BrN2O2S2 |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H17BrN2O2S2/c26-18-11-12-20-19(13-18)21(23(29)27(20)14-16-7-3-1-4-8-16)22-24(30)28(25(31)32-22)15-17-9-5-2-6-10-17/h1-13H,14-15H2/b22-21- |
InChI Key |
YDPXZWKKVANCMV-DQRAZIAOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5)/C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5)C2=O |
Origin of Product |
United States |
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